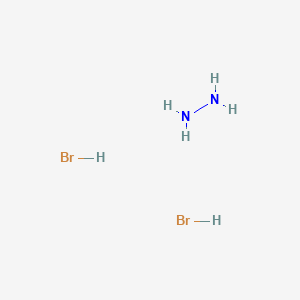

Hydrazine Dihydrobromide

Vue d'ensemble

Description

Hydrazine Dihydrobromide is a chemical compound with the molecular formula Br2H6N2 and a molecular weight of 193.87 . It is a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of Hydrazine Dihydrobromide consists of two bromine atoms, six hydrogen atoms, and two nitrogen atoms .Chemical Reactions Analysis

Hydrazine-based self-ignition propellants, including Hydrazine, have been extensively studied. The reaction kinetics of these propellants are of significant interest, with a particular emphasis on the necessity for further investigation into the reaction kinetics and mechanisms of Unsymmetrical Dimethylhydrazine (UDMH) . Additionally, the decomposition of hydrazine at both low and high temperatures has been studied .Physical And Chemical Properties Analysis

Hydrazine Dihydrobromide has a melting point of 199°C (decomp), a boiling point of 178°C/5mmHg (lit.), and a flash point of 191°C . It is almost transparent in water .Applications De Recherche Scientifique

Antimicrobial Activity

Hydrazine derivatives, including Hydrazine Dihydrobromide, have been studied for their antibacterial , antimycobacterial , and antifungal activities. These compounds could be used in developing new antimicrobial agents .

Chemical Synthesis

Hydrazine Dihydrobromide may be used in the synthesis of hydrazones , quinazolines , and other chemical compounds through various methods such as solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Biological Systems

There is research into using hydrazine derivatives as fluorescent probes for sensitive and selective detection in environmental and biological systems .

Pharmacological Applications

Hydrazine derivatives are also explored for their pharmacological potentials, which may include applications in drug development and cancer treatment .

Mécanisme D'action

Target of Action

Hydrazine Dihydrobromide, like other hydrazine derivatives, has been found to have a unique biological action and excellent coordination ability . They are known to target cell death pathways like apoptosis, necrosis, and autophagy . These pathways are crucial in the regulation of cell growth and death, and their disruption can lead to diseases such as cancer .

Mode of Action

The mode of action of Hydrazine Dihydrobromide involves the formation of nitrogen-nitrogen (N-N) bonds between Nw-hydroxylamines and amino acids to generate hydrazines . This process is catalyzed by two enzymes: flavin-dependent Nw-hydroxylating monooxygenases (NMOs) that produce Nw-hydroxylamine precursors and cupin/MetRS-like enzymes that couple the Nw-hydroxylamines with amino acids via N-N bonds .

Biochemical Pathways

The biochemical pathways affected by Hydrazine Dihydrobromide involve the enzymatic activation of hydrazine derivatives. The oxidation of these hydrazine derivatives, catalyzed by horseradish peroxidase and prostaglandin synthetase, produces reactive free radical intermediates . These intermediates play a crucial role in various biochemical reactions and can influence the function and survival of cells.

Pharmacokinetics

Hydrazine Dihydrobromide, like other hydrazine derivatives, is absorbed well from the gastrointestinal tract . It undergoes extensive and complex metabolism depending on acetylator status: slow acetylators undergo primary oxidative metabolism, while rapid acetylators are acetylated . This indicates that a large fraction of systemic clearance is via metabolic pathways independent of acetylator phenotype .

Result of Action

The result of the action of Hydrazine Dihydrobromide is primarily observed at the cellular level. It has been found that hydrazone chemicals, including Hydrazine Dihydrobromide, have a unique biological action that makes them hot topics in pharmaceutical research . They have been found to have potential antimicrobial activity and have been widely applied for cancer treatments .

Action Environment

The action of Hydrazine Dihydrobromide can be influenced by various environmental factors. For instance, the formation of free radicals during metabolism may contribute to the toxicity of the chemical . In some humans with acetylase enzyme deficiency, hydrazine metabolism (acetylation) is extremely slow and any absorbed chemical could accumulate in the blood plasma .

Safety and Hazards

Hydrazine Dihydrobromide is classified as a dangerous substance. It is harmful if swallowed, inhaled, or comes into contact with the skin . It can cause coughing and irritation of the throat and lungs, convulsions, tremors, or seizures . Long-term exposure may cause liver and kidney damage, as well as serious effects on reproductive organs .

Orientations Futures

Propriétés

IUPAC Name |

hydrazine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.H4N2/c;;1-2/h2*1H;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBDASBFCISMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066867 | |

| Record name | Hydrazine, dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23268-00-0 | |

| Record name | Hydrazine, hydrobromide (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023268000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrobromide (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

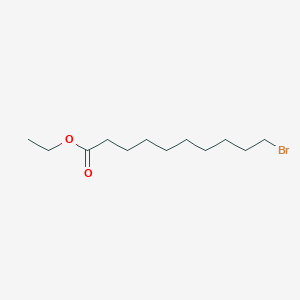

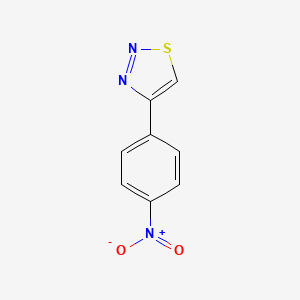

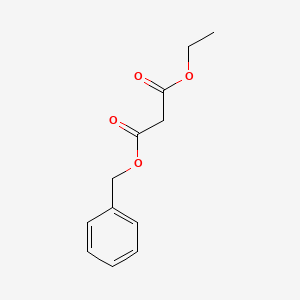

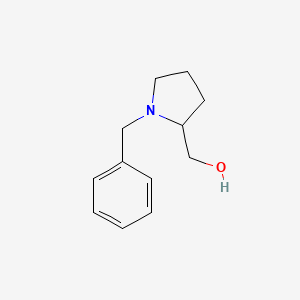

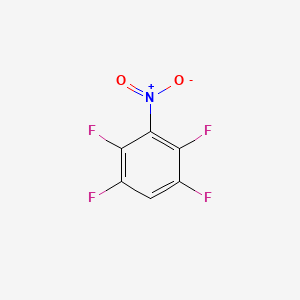

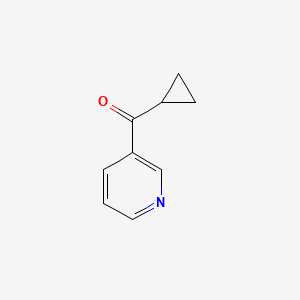

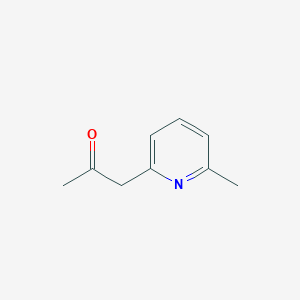

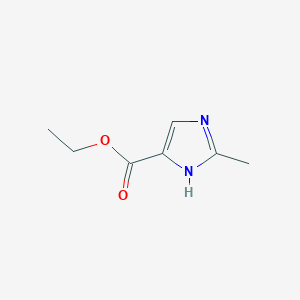

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1580422.png)